

A Technical Guide to the Structural Elucidation of 5-Methoxybenzofuran-2-carboxylic Acid

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Compound of Interest

Compound Name: 5-Methoxybenzofuran-2-carboxylic acid

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This guide provides an in-depth, technical walkthrough of the structural elucidation of **5-Methoxybenzofuran-2-carboxylic acid**, a key heterocyclic compound with applications in medicinal chemistry and drug development. The benzofuran scaffold is a privileged structure in numerous biologically active molecules, making a thorough understanding of its characterization essential for researchers, scientists, and professionals in the field. This document eschews a rigid template in favor of a logical narrative that mirrors the scientific process, from synthesis to comprehensive spectroscopic analysis, thereby providing not just a methodology, but a framework for critical thinking in structural determination.

Introduction: The Significance of Substituted Benzofurans

Benzofuran derivatives are a class of heterocyclic compounds that form the core of many natural products and synthetic pharmaceuticals. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of significant research interest. **5-Methoxybenzofuran-2-carboxylic acid**, in particular, serves as a valuable building block in the synthesis of more complex molecules, where the methoxy and carboxylic acid functionalities offer versatile handles for chemical modification. The unequivocal confirmation of its molecular structure is the foundational step for any further investigation into its chemical reactivity and biological potential.

Synthesis and Purification: Establishing a Validated Protocol

The foundation of any structural elucidation is a pure sample. The synthesis of **5-Methoxybenzofuran-2-carboxylic acid** is reliably achieved through a multi-step process commencing with commercially available starting materials. The causality behind each step is critical for ensuring a high yield of the desired product and minimizing impurities that could complicate subsequent spectroscopic analysis.

Experimental Protocol: Synthesis of 5-Methoxybenzofuran-2-carboxylic acid

A common and effective route begins with 2-Hydroxy-5-methoxybenzaldehyde.^{[1][2]}

Step 1: Synthesis of Ethyl 5-methoxybenzofuran-2-carboxylate

- To a solution of 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (1.2 equivalents) in dimethylformamide (DMF), ethyl bromoacetate (1 equivalent) is added dropwise at 0°C.
- The reaction mixture is then heated to 60°C and stirred for 12 hours.
- Upon completion, the reaction is quenched with ice water, and the precipitated solid is collected by filtration.
- The crude product is purified by silica gel column chromatography to yield ethyl 5-methoxybenzofuran-2-carboxylate.^{[1][2]}

Step 2: Hydrolysis to 5-Methoxybenzofuran-2-carboxylic acid

- The purified ethyl 5-methoxybenzofuran-2-carboxylate is dissolved in a mixture of dioxane and a 1N sodium hydroxide solution.^{[1][2]}
- The solution is stirred at room temperature for 2 hours to facilitate the hydrolysis of the ester.
- The dioxane is removed under reduced pressure, and the aqueous residue is washed with diethyl ether.

- The aqueous layer is then acidified to a pH of 2 with 1N hydrochloric acid, leading to the precipitation of the carboxylic acid.
- The solid product, **5-Methoxybenzofuran-2-carboxylic acid**, is collected by filtration, washed with water, and dried under vacuum.^{[1][2]}

This self-validating protocol ensures the production of a high-purity sample, which is a prerequisite for reliable spectroscopic analysis.

Spectroscopic Analysis: A Multi-faceted Approach to Structure Confirmation

The elucidation of the molecular structure of **5-Methoxybenzofuran-2-carboxylic acid** is achieved through the synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of **5-Methoxybenzofuran-2-carboxylic acid** is expected to exhibit several characteristic absorption bands.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch of the carboxylic acid, broadened due to hydrogen bonding.[3][4][5]
3100-3000	Medium	Aromatic C-H stretch.[3]
2950-2850	Medium	Aliphatic C-H stretch of the methoxy group.[3]
1710-1680	Strong	C=O stretch of the carboxylic acid.[5]
1620-1450	Medium-Weak	C=C stretching vibrations within the aromatic and furan rings.
1250-1020	Strong	C-O stretching of the ether and carboxylic acid.[3]

The presence of a very broad absorption in the 3300-2500 cm⁻¹ region, coupled with a strong carbonyl peak around 1700 cm⁻¹, is highly indicative of a carboxylic acid functional group.[5]

Experimental Protocol: FTIR-ATR Spectroscopy

- A small amount of the dried, purified solid sample is placed directly onto the diamond crystal of an ATR-FTIR spectrometer.
- The spectrum is recorded over a range of 4000-400 cm⁻¹.
- A background spectrum is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the construction of its connectivity.

The proton NMR spectrum of **5-Methoxybenzofuran-2-carboxylic acid** is predicted to show distinct signals corresponding to the different types of protons present.

Predicted ^1H NMR Data (in DMSO- d_6):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet (broad)	1H	-COOH
~7.6	Singlet	1H	H-3
~7.5	Doublet	1H	H-7
~7.2	Doublet	1H	H-4
~7.0	Doublet of doublets	1H	H-6
~3.8	Singlet	3H	-OCH ₃

The downfield shift of the carboxylic acid proton to around 13.0 ppm is characteristic and is due to its acidic nature and involvement in hydrogen bonding. The protons on the benzofuran ring system will exhibit specific splitting patterns based on their coupling with neighboring protons. For instance, the H-7 proton would appear as a doublet due to coupling with H-6, while the H-6 proton would be a doublet of doublets due to coupling with both H-7 and H-4. The H-3 proton on the furan ring is expected to be a singlet as it has no adjacent protons.

The ^{13}C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ^{13}C NMR Data (in DMSO- d_6):

| Chemical Shift (δ , ppm) | Carbon Assignment | | :--- | :--- | :--- | | ~162 | C=O (Carboxylic Acid) |
| ~156 | C-5 | | ~148 | C-7a | | ~145 | C-2 | | ~125 | C-3a | | ~115 | C-7 | | ~112 | C-3 | | ~103 | C-6 | | ~56 | -OCH₃ | | ~112 | C-4 |

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbon atoms attached to the oxygen atoms (C-5, C-7a, and C-2) will also be significantly downfield. The methoxy carbon will appear in the typical aliphatic region around 56 ppm.

Experimental Protocol: NMR Spectroscopy

- The purified sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.
- The solution is transferred to an NMR tube.
- ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
- 2D NMR experiments, such as COSY and HMBC, can be performed to further confirm the assignments by identifying proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrometry Data:

- Molecular Ion (M⁺): m/z = 192.0423 (for C₁₀H₈O₄)
- Key Fragmentation Pathways:
 - Loss of a hydroxyl radical (•OH) from the carboxylic acid to give a fragment at m/z = 175.
 - Loss of carbon monoxide (CO) from the acylium ion to give a fragment at m/z = 147.
 - Loss of a methyl radical (•CH₃) from the methoxy group is also a possible fragmentation pathway.^[6]^[7]

The fragmentation of benzofuran derivatives often involves characteristic losses related to the substituents.^[6]^[7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

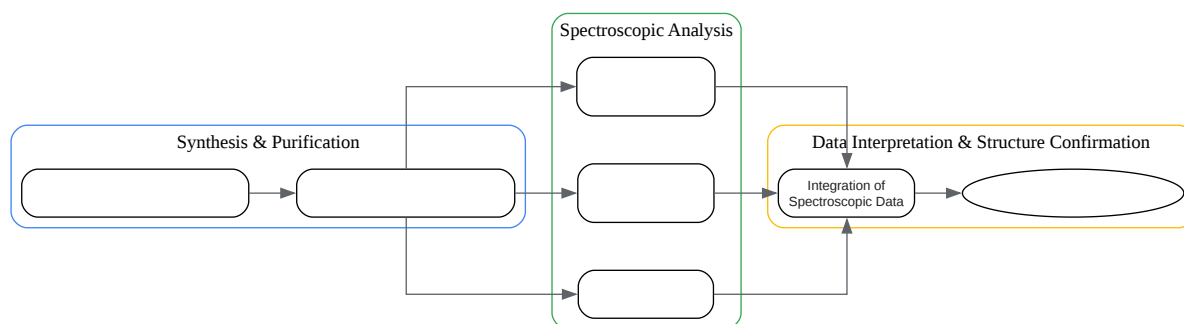
Experimental Protocol: Mass Spectrometry

- A dilute solution of the sample is prepared in a suitable volatile solvent.

- The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
- The mass spectrum is acquired in both positive and negative ion modes.
- Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

Integrated Structure Elucidation Workflow

The definitive structural confirmation of **5-Methoxybenzofuran-2-carboxylic acid** comes from the logical integration of all spectroscopic data.



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Caption: Workflow for the structure elucidation of **5-Methoxybenzofuran-2-carboxylic acid**.

Conclusion

The structural elucidation of **5-Methoxybenzofuran-2-carboxylic acid** is a systematic process that relies on a combination of robust synthesis and purification protocols and a suite of complementary spectroscopic techniques. By carefully analyzing the data from IR, NMR, and

mass spectrometry, it is possible to unequivocally confirm the identity and structure of this important heterocyclic compound. This guide has provided a detailed, technically grounded framework for this process, emphasizing the importance of a logical and evidence-based approach to structural determination in chemical research and drug development.

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